N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
Description
N-[2-(Adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a unique structural framework combining an adamantane moiety, a nitro-substituted benzene ring, and a sulfonamide linker. Sulfonamides are widely recognized for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The adamantane group in this compound likely enhances lipophilicity and membrane permeability, while the nitro group may contribute to electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-13-2-3-17(21(22)23)9-18(13)27(24,25)20-4-5-26-19-10-14-6-15(11-19)8-16(7-14)12-19/h2-3,9,14-16,20H,4-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBSAPNDXTNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles such as amines for substitution, and acids or bases for hydrolysis .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis results in the formation of sulfonic acid and an amine .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The adamantane moiety contributes to the compound’s stability and enhances its binding affinity to the target .
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonamide Compounds
Structural Analogues and Functional Group Variations
The compound shares core features with other sulfonamide-based inhibitors, such as the H-Series isoquinoline sulfonamides (e.g., H-7, H-8, H-89) . These analogues feature a sulfonamide bridge connecting substituted aromatic rings and amine-containing side chains (Table 1). Key differences include:
- Adamantane vs. Isoquinoline: The adamantane group in the target compound replaces the isoquinoline ring in H-Series inhibitors. Adamantane’s rigid, hydrophobic structure may improve metabolic stability compared to the planar, aromatic isoquinoline.
- Nitro Substitution: The 5-nitro group on the benzene ring differentiates it from H-89, which contains a p-bromocinnamyl group.
Table 1: Structural Comparison of Selected Sulfonamides
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The adamantane group increases logP compared to H-Series compounds, suggesting enhanced blood-brain barrier penetration but reduced aqueous solubility .
- Metabolic Stability : Adamantane’s resistance to oxidative metabolism may prolong half-life relative to H-89’s bromocinnamyl group, which is prone to hepatic oxidation .
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols similar to those for ethyl 2-oxoacetate sulfonamides (e.g., Table 8 in ), though adamantane functionalization requires specialized reagents.
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide, often abbreviated as AMSB, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of AMSB, supported by data tables and relevant research findings.
Chemical Structure and Properties
AMSB features a unique structure that includes an adamantane moiety, a nitro group, and a sulfonamide functional group. The adamantane structure contributes to the compound's rigidity and potential biological activity. The general formula for AMSB can be represented as:
Biological Activity
Research indicates that AMSB exhibits several interesting biological properties:
- Antimicrobial Activity : AMSB has shown promising results in inhibiting the growth of various bacterial strains. The presence of the nitro group is believed to enhance its antimicrobial efficacy.
- Antiviral Properties : Initial studies suggest that compounds with similar structural features may possess antiviral activity, potentially making AMSB a candidate for further investigation in antiviral drug development.
- Enzyme Inhibition : Some studies have indicated that AMSB could inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial viability.
Synthesis
The synthesis of AMSB typically involves several steps, including:
- Formation of the Adamantane Derivative : The initial step often involves the reaction of adamantane with appropriate reagents to form the adamantane moiety.
- Coupling Reaction : The adamantane derivative is then coupled with 2-methyl-5-nitrobenzenesulfonamide under controlled conditions to yield AMSB.
- Purification : The final product is purified through techniques such as column chromatography.
Case Studies
Several studies have investigated the biological activity of AMSB and its derivatives:
- Antibacterial Study : A study conducted on various bacterial strains demonstrated that AMSB exhibited significant inhibitory effects against Gram-positive bacteria while showing limited activity against Gram-negative strains. This selective activity suggests potential applications in treating specific infections .
- Structure-Activity Relationship (SAR) : Research analyzing the SAR of AMSB indicated that modifications to the nitro and sulfonamide groups significantly influence its biological activity. Compounds with enhanced lipophilicity showed improved membrane permeability and biological efficacy .
- In Vivo Studies : Preliminary in vivo studies assessed the pharmacokinetics and toxicity profile of AMSB in animal models. Results indicated acceptable safety margins, warranting further exploration into its therapeutic potential .
Comparative Analysis
A comparative analysis of AMSB with other sulfonamide compounds highlights its unique structural features and potential advantages:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | First synthetic antibiotic |
| Nitrofurantoin | Nitro group and furan ring | Broad-spectrum antimicrobial |
| Benzene Sulfonamide | Simple benzene sulfonamide | Lacks bulky adamantane structure |
| AMSB | Adamantane moiety with nitro and sulfonamide groups | Potentially enhanced selectivity and biological activity |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the adamantane moiety (δ ~1.6–2.1 ppm for bridgehead protons) and sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak at m/z 435.15) .
- X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the adamantane group or nitro orientation. Twinning can be addressed using SHELXL’s TWIN/BASF commands .
How can researchers resolve contradictions in biological activity data across different assay systems?
Advanced
Discrepancies often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Methodological solutions include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
- Solubility adjustments : Use DMSO concentrations below 1% to avoid cytotoxicity artifacts .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to explain variations in in vitro vs. in vivo efficacy .
What strategies are recommended for refining the crystal structure of this compound when encountering twinning or disorder?
Q. Advanced
- Twin refinement : Implement SHELXL’s TWIN command with a BASF parameter to model twin domains. For adamantane disorder, use PART instructions to split overlapping positions .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R/wR convergence below 5% ensures reliability .
- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve signal-to-noise ratios for nitro group orientation .
How do functional groups in this compound influence its reactivity and biological interactions?
Q. Basic
- Adamantane : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted studies .
- Sulfonamide : Participates in hydrogen bonding with biological targets (e.g., carbonic anhydrase active sites) .
- Nitro group : Acts as an electron-withdrawing group, directing electrophilic substitution reactions at the para position .
How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Q. Advanced
- Systematic derivatization : Replace the nitro group with cyano or amide functionalities to modulate electron density .
- In vitro screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .
- Computational modeling : Dock compounds into COX-2 or HIV protease active sites using AutoDock Vina to predict binding affinities .
What are the common pitfalls in interpreting crystallographic data for adamantane-containing sulfonamides?
Q. Advanced
- Thermal motion artifacts : Adamantane’s rigidity can lead to underestimated displacement parameters. Apply TLS (Translation-Libration-Screw) refinement in SHELXL .
- Pseudosymmetry : Use PLATON’s STRUCTURE_CHECK to detect false symmetry from adamantane’s cubic geometry .
- Residual density : Assign solvent molecules in voids >50 Å to avoid misinterpretation of electron density .
How can researchers validate the purity of synthesized batches for reproducibility in biological assays?
Q. Basic
- HPLC-DAD : Use a C18 column with acetonitrile/water gradients; purity >95% confirmed by UV absorption at 254 nm .
- Elemental analysis : Carbon and nitrogen percentages within 0.4% of theoretical values ensure stoichiometric integrity .
- Melting point consistency : Sharp melting points (±2°C) across batches indicate homogeneity .
What are the implications of the nitro group’s redox activity in metabolic studies?
Q. Advanced
- Nitroreductase susceptibility : In vivo reduction to an amine metabolite can alter toxicity profiles. Use LC-MS/MS to track metabolite formation in hepatocyte incubations .
- ROS generation : Nitro-to-hydroxylamine conversion in hypoxic tumor microenvironments may enhance antitumor activity .
How can computational methods predict this compound’s solubility and stability?
Q. Advanced
- COSMO-RS : Predict solubility in aqueous buffers using sigma profiles derived from DFT calculations .
- Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the sulfonamide bond) under physiological pH .
- QSPR models : Correlate logP values (calculated via ChemAxon) with experimental solubility data for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
